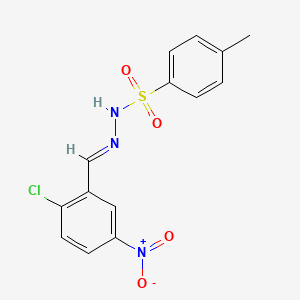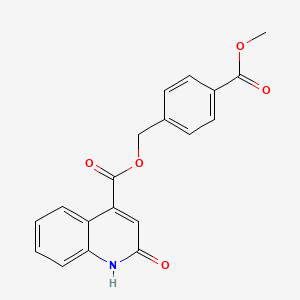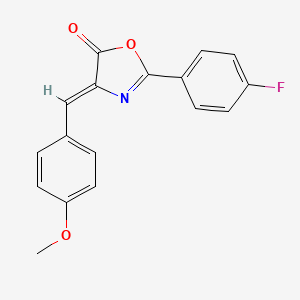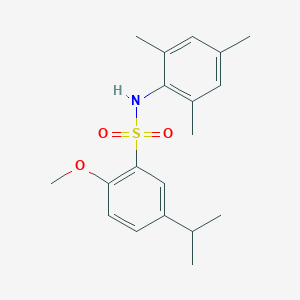![molecular formula C23H20O3 B5721585 {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5721585.png)
{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone, also known as DPMC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DPMC has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Mecanismo De Acción
The mechanism of action of {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone is not fully understood, but it is believed to involve the inhibition of cell growth and induction of apoptosis in cancer cells. This compound has been found to induce the generation of reactive oxygen species, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit anti-inflammatory activity in animal models. In addition, this compound has been found to exhibit antioxidant activity, which may contribute to its potential as a photosensitizer in photodynamic therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone in lab experiments is its synthetic accessibility, which allows for the production of large quantities of the compound. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
For research on {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone include further investigation of its mechanism of action, as well as its potential applications in various fields, such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, further studies could focus on optimizing the anticancer activity of this compound and investigating its potential use in combination with other chemotherapy drugs. In materials science, further studies could focus on using this compound as a building block for the synthesis of new organic semiconductors with improved electronic properties. In organic electronics, further studies could focus on optimizing the use of this compound as an electron-transporting material in organic light-emitting diodes.
Métodos De Síntesis
The synthesis of {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone involves a multistep process that includes the reaction of 3,4-dimethoxybenzaldehyde with phenylacetic acid, followed by the Wittig reaction with benzyltriphenylphosphonium chloride. The final step involves the reaction of the intermediate product with phenylmagnesium bromide to form this compound.
Aplicaciones Científicas De Investigación
{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit anticancer activity against various cancer cell lines. It has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices. In organic electronics, this compound has been studied for its potential use as an electron-transporting material in organic light-emitting diodes.
Propiedades
IUPAC Name |
[4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-25-21-15-12-18(16-22(21)26-2)9-8-17-10-13-20(14-11-17)23(24)19-6-4-3-5-7-19/h3-16H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZSJQCYSOSGQK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5721508.png)
![2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721511.png)
![3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5721534.png)
![2-(4-methoxyphenyl)-4-[(methylamino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5721542.png)



![7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5721554.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5721568.png)



![2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5721596.png)
